molecular formula C9H11NO B1202693 N-Ethylbenzamide CAS No. 614-17-5

N-Ethylbenzamide

Cat. No.: B1202693
CAS No.: 614-17-5
M. Wt: 149.19 g/mol
InChI Key: SDIDYFBTIZOPLA-UHFFFAOYSA-N
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Description

N-Ethylbenzamide is an organic compound with the chemical formula C₉H₁₁NO. It is a derivative of benzamide where the hydrogen atom on the nitrogen is replaced by an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylbenzamide can be synthesized through the reaction of benzoyl chloride with ethylamine in an appropriate solvent. The reaction mixture is heated to facilitate the amidation reaction, followed by filtration and crystallization to obtain the this compound product .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or aqueous base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: Benzoic acid and ethylamine.

    Reduction: N-ethylbenzylamine.

    Substitution: Depends on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Ethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    N-Methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Propylbenzamide: Contains a propyl group instead of an ethyl group.

    N,N-Dimethylbenzamide: Has two methyl groups attached to the nitrogen atom.

Uniqueness of N-Ethylbenzamide: this compound is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other benzamide derivatives. This uniqueness makes it valuable in certain synthetic and research applications .

Properties

IUPAC Name

N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIDYFBTIZOPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210315
Record name N-Ethylbenzamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

614-17-5
Record name N-Ethylbenzamide
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Record name N-Ethylbenzamide
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Record name N-Ethylbenzamide
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Record name N-Ethylbenzamide
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Record name N-ETHYLBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Ethylbenzamide?

A1: this compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol.

Q2: How is this compound typically synthesized?

A2: One method to synthesize this compound involves the reaction of N,N’-diethylurea with benzoyl chloride in tetrahydrofuran. [] Another approach utilizes the platinum-catalyzed addition of benzamide to ethylene. []

Q3: What spectroscopic techniques are used to confirm the structure of this compound?

A3: Researchers commonly employ techniques such as 1H NMR, 13C NMR, and ESI-MS to characterize the structure of this compound and confirm its synthesis. [, ]

Q4: What are the primary metabolites of this compound in rats?

A4: When administered to rats, this compound is metabolized primarily through hydrolysis to ethylamine and benzoic acid. Benzoic acid is subsequently detected in the urine as hippuric acid. []

Q5: Does the position of chlorine substitution on the benzene ring affect the metabolism of this compound derivatives?

A5: Research suggests that the metabolic pathway remains consistent regardless of chlorine substitution. Both p-chloro-N-ethylbenzamide and p-chloro-N,N-diethylbenzamide yielded p-chlorohippuric acid and ethylamine as detectable metabolites in rat urine, similar to the metabolites observed with this compound itself. []

Q6: Are there any differences in the metabolic pathways of this compound and N,N-diethylbenzamide?

A6: While both compounds ultimately yield similar detectable metabolites in rat urine (ethylamine and a substituted or unsubstituted hippuric acid), studies using 13C-labeled N,N-diethylbenzamide and rat liver microsomes revealed additional metabolic intermediates. These include 13C-labeled acetaldehyde and glycolaldehyde, suggesting an oxidative N-deethylation followed by enzymatic hydrolysis. []

Q7: Can this compound undergo photochemical reactions?

A7: Yes, UV irradiation of para-substituted this compound derivatives (1-(p-substituted-benzoyl)aziridines) in methanol leads to the formation of methanolysis products like N-(2-methoxyethyl)benzamides and/or N-ethylbenzamides. This photochemical ring-opening reaction can be quenched by penta-1,3-diene. []

Q8: How do this compound derivatives react with diphenylmethanide and „naphthalene hydride”?

A8: N-Acylaziridines, a class of this compound derivatives, react with diphenylmethanide to yield amidoethyl derivatives. Interestingly, reactions with „naphthalene hydride,” present in equilibrium with diphenylmethanide when generated using sodium naphthalenide, suggest a single electron transfer (SET) mechanism. This is evidenced by the formation of this compound as a byproduct, indicating a radical pathway. []

Q9: Can this compound derivatives be used in the synthesis of more complex molecules?

A9: Yes, 3,5-dihalo-N-ethylbenzamides have been successfully employed in the synthesis of 4,6-dihalo-3-arylisobenzofuran-1(3H)-ones. This reaction proceeds through a chelation-controlled directed ortho-metalation strategy, highlighting the utility of this compound derivatives in synthetic chemistry. [, ]

Q10: How does modifying the N-substituent of benzamide affect its interaction with the enzyme papain?

A10: Research on papain inhibition suggests that N-methylbenzamide and this compound, mimicking the size and hydrophobicity of aldehydes, display negligible affinity for the active site compared to benzamidoacetaldehyde. This highlights the importance of specific functional groups in enzyme-inhibitor interactions. []

Q11: Do this compound derivatives exhibit antihypertensive activity?

A11: Yes, certain 2-benzamido-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizines, a class of this compound derivatives, have demonstrated potent antihypertensive properties in animal models. Notably, N-methylbenzamide and this compound analogs within this series caused significant reductions in systolic blood pressure in spontaneously hypertensive rats. []

Q12: Can this compound be used as a ligand in metal complexes with potential biological activity?

A12: Research indicates that a ruthenium(II) complex containing 4-carboxy this compound as a ligand showed promising results in in vitro and in vivo studies against Dalton's lymphoma. This complex exhibited antitumor activity potentially through modulating lactate dehydrogenase and inducing apoptosis. [, , ]

Q13: Have there been any studies on the environmental impact and degradation of this compound?

A13: Currently, there is limited information available regarding the environmental impact and degradation pathways of this compound. Given its potential applications, it is crucial to conduct further research to assess its potential ecotoxicological effects and develop sustainable practices for its use and disposal.

Q14: What is the historical context of research on this compound?

A14: The provided research offers a glimpse into the historical evolution of this compound research. Early studies focused on its metabolism and metabolic pathways in animal models []. Subsequent research explored its synthetic utility in preparing complex molecules [, ] and investigated its potential in medicinal chemistry by incorporating it into compounds with anti-tumor [, , , ] and antihypertensive properties [].

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